

In-Depth Technical Guide to Acid Red 151 (CAS 6406-56-0)

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Compound of Interest

Compound Name: Acid Red 151

Cat. No.: B1583777

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Acid Red 151** (CAS No. 6406-56-0), a synthetic diazo dye. The information compiled herein covers its chemical and physical properties, safety data, and detailed experimental protocols for its synthesis and application in environmental remediation.

Core Properties and Data

Acid Red 151, also known by its Colour Index name C.I. 26900, is a dark red powder widely utilized in the textile, leather, and paper industries for its dyeing properties.^{[1][2]} Its chemical structure features two azo groups ($-N=N-$), which are responsible for its color. The presence of a sulfonic acid group imparts water solubility, a key characteristic for its application in dyeing processes.^[3]

Physicochemical and Spectral Data

A summary of the key quantitative data for **Acid Red 151** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	6406-56-0	[1]
C.I. Name	Acid Red 151, C.I. 26900	[1]
Molecular Formula	C ₂₂ H ₁₅ N ₄ NaO ₄ S	[1]
Molecular Weight	454.43 g/mol	[1]
Appearance	Dark red to brown powder	[1][4]
Boiling Point	855.43 °C (at 101325 Pa)	[4]
Density	1.41 g/cm ³ (at 20 °C)	[4]
Water Solubility	10 mg/L (at 25 °C)	[4]
UV-Vis λ _{max}	510 nm	[5]

Safety and Toxicological Data

Acid Red 151 is classified as harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[2] While specific oral LD50 values are not readily available in published safety data sheets, the majority of azo dyes exhibit LD50 values in the range of 250-2,000 mg/kg body weight.[2][3]

Hazard Information	Details	Reference(s)
GHS Classification	H412: Harmful to aquatic life with long lasting effects	[6]
Acute Oral Toxicity	LD50 not listed; general data for azo dyes suggests low to moderate toxicity. Harmful if swallowed.	[2][3]
Skin Irritation	May cause skin irritation.	[2]
Eye Irritation	May cause serious eye irritation.	[2]
Carcinogenicity	Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA.	[2]

Experimental Protocols

Detailed methodologies for the synthesis of **Acid Red 151** and its application in environmental science are provided below.

Synthesis of Acid Red 151

The synthesis of **Acid Red 151** is typically achieved through a two-step diazotization and coupling reaction.[1] The following protocol is adapted from established methods.[7]

Materials:

- 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid
- 2-Naphthol
- Phosphoric Acid (85%) or Hydrochloric Acid
- Sodium Nitrite (NaNO₂)
- Sodium Hydroxide (NaOH)

- Ice
- Water

Procedure:

- Diazotization:
 1. Prepare a slurry of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid in an aqueous solution of phosphoric acid or hydrochloric acid.
 2. Cool the slurry to 0-5 °C in an ice bath.
 3. Slowly add a pre-dissolved aqueous solution of sodium nitrite while maintaining the low temperature.
 4. Stir the mixture at this temperature for several hours to ensure the complete formation of the diazonium salt.
- Coupling:
 1. In a separate vessel, dissolve 2-naphthol in a cold aqueous solution of sodium hydroxide.
 2. Cool this alkaline solution to 0-5 °C.
 3. Slowly add the previously prepared diazonium salt slurry to the 2-naphthol solution. Maintain the temperature below 10 °C and ensure the pH remains alkaline.
 4. Continue stirring for several hours until the coupling reaction is complete.
- Isolation:
 1. The precipitated **Acid Red 151** dye can be isolated by filtration.
 2. Wash the filter cake with a salt solution to remove impurities.
 3. Dry the product in an oven at a suitable temperature.

Application in Wastewater Treatment: Adsorption Studies

Acid Red 151 is a common model pollutant in studies focused on the removal of dyes from industrial wastewater. The following protocol outlines a general procedure for a batch adsorption experiment, based on the methodology for removing the dye using eggshell-based adsorbents.[8]

Materials:

- **Acid Red 151** stock solution (e.g., 1000 mg/L)
- Adsorbent material (e.g., heat-treated eggshell powder)
- pH meter
- Hydrochloric acid (0.1 M) and Sodium Hydroxide (0.1 M) for pH adjustment
- Orbital shaker
- Centrifuge
- UV-Visible Spectrophotometer

Procedure:

- Preparation of Dye Solutions: Prepare a series of standard solutions with varying concentrations of **Acid Red 151** (e.g., 20-100 mg/L) by diluting the stock solution.
- Batch Adsorption Experiments:
 1. For each experimental run, add a specific dose of the adsorbent (e.g., 2 g/L) to a fixed volume of the dye solution in a conical flask.
 2. Adjust the initial pH of the solution to the desired value (e.g., pH 3) using HCl or NaOH.
 3. Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time (e.g., 15 minutes to reach equilibrium).

- Analysis:
 1. After agitation, separate the adsorbent from the solution by centrifugation.
 2. Measure the final concentration of **Acid Red 151** in the supernatant using a UV-Visible spectrophotometer at its λ_{max} (510 nm).
- Calculation of Removal Efficiency: Calculate the dye removal efficiency (%) using the formula: Removal Efficiency (%) = $((C_0 - C_e) / C_0) * 100$ where C_0 is the initial dye concentration and C_e is the equilibrium dye concentration.

General Protocol for Histological Staining (as a Counterstain)

While a specific, named histological protocol for **Acid Red 151** is not widely documented, its properties as an anionic dye make it suitable for use as a cytoplasmic counterstain in a manner similar to Eosin in a standard H&E procedure. The following is a general protocol that should be optimized for specific tissues and applications.[9]

Materials:

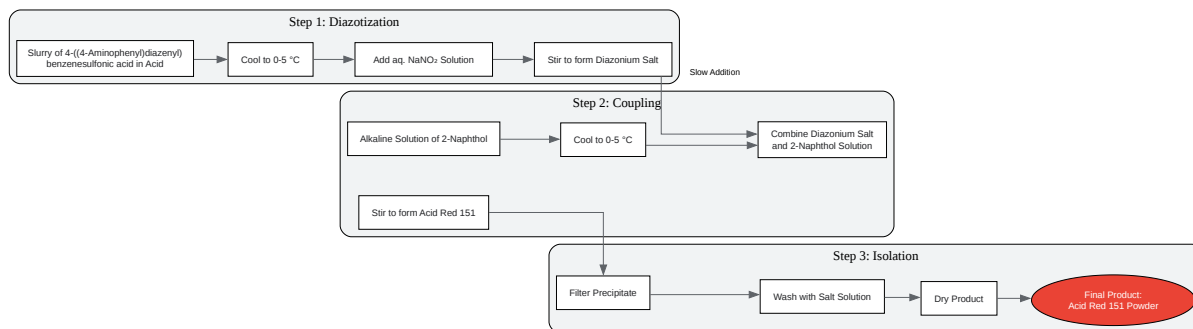
- Deparaffinized and rehydrated tissue sections on slides
- Harris' Hematoxylin solution
- Acid Alcohol (e.g., 1% HCl in 70% ethanol)
- Bluing agent (e.g., Scott's tap water substitute)
- **Acid Red 151** staining solution (0.5% - 1.0% w/v in distilled water, acidified with a few drops of acetic acid to pH ~4-5)
- Graded ethanol solutions (70%, 95%, 100%)
- Xylene or xylene substitute
- Permanent mounting medium

Procedure:

- Nuclear Staining:
 1. Immerse slides in Harris' Hematoxylin for 5-10 minutes.
 2. Rinse thoroughly in running tap water.
 3. Differentiate briefly in 1% acid alcohol to remove excess stain.
 4. Rinse again in running tap water.
 5. Blue the sections in a suitable bluing agent for 1-2 minutes.
 6. Wash in running tap water for 5 minutes.
- Counterstaining:
 1. Immerse slides in the **Acid Red 151** solution for 1-3 minutes. The optimal time will depend on the desired staining intensity.
 2. Briefly rinse in distilled water.
- Dehydration and Mounting:
 1. Dehydrate the sections through graded alcohols (e.g., 95% ethanol for 1 minute, followed by two changes of 100% ethanol for 2 minutes each).
 2. Clear the slides in two changes of xylene for 5 minutes each.
 3. Mount with a permanent mounting medium.

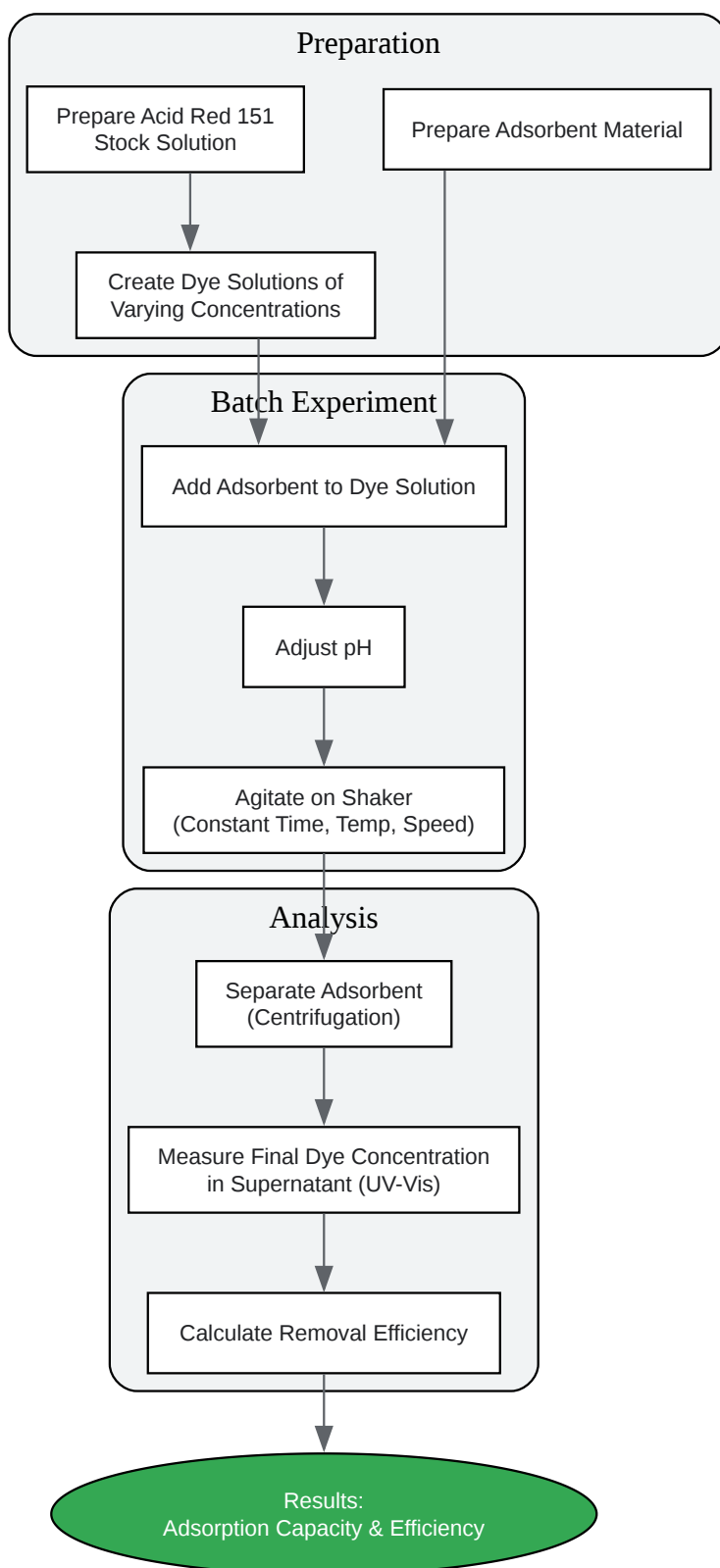
Visualized Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes related to **Acid Red 151**.



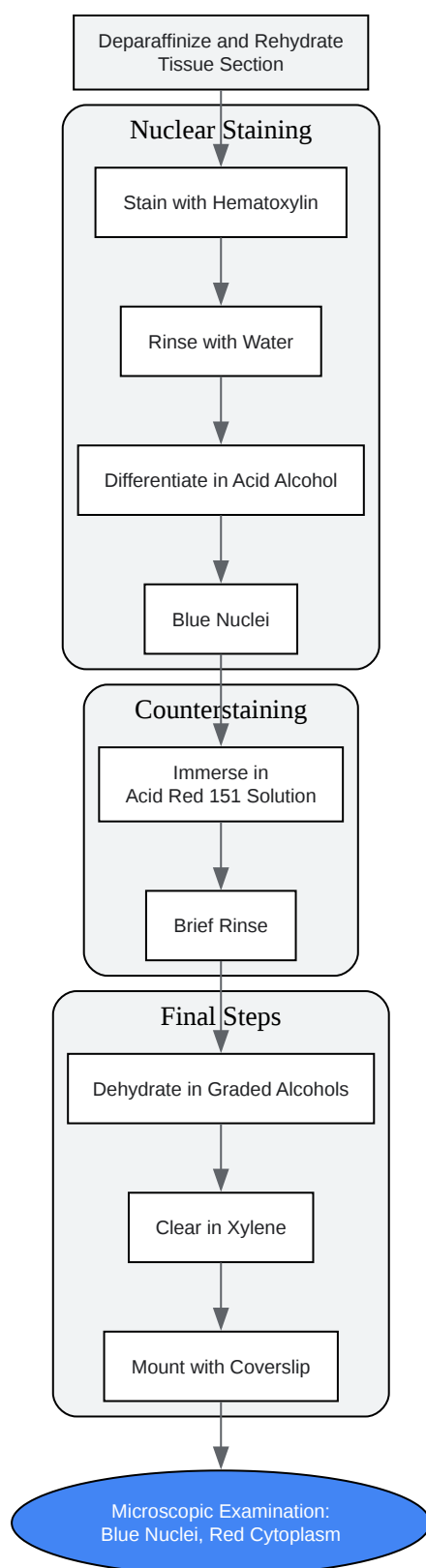
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Caption: Chemical synthesis workflow for **Acid Red 151**.



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Caption: Experimental workflow for wastewater treatment via adsorption.



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Caption: General workflow for histological counterstaining.

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